molecular formula C13H16INO2 B7870371 2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone

2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B7870371
M. Wt: 345.18 g/mol
InChI Key: MSYURQGDMQJTIO-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that features an iodophenoxy group and a piperidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of 2-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.

    Etherification: The 2-iodophenol is then reacted with 2-chloroethanone in the presence of a base such as potassium carbonate to form 2-(2-iodophenoxy)ethanone.

    Amination: Finally, the 2-(2-iodophenoxy)ethanone is reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of iodinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance its binding affinity to biological targets, while the iodophenoxy group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenoxy)-1-(piperidin-1-yl)ethanone
  • 2-(2-Chlorophenoxy)-1-(piperidin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(piperidin-1-yl)ethanone

Uniqueness

2-(2-Iodophenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The iodine atom is larger and more polarizable than other halogens, which can lead to different chemical behaviors and applications.

Properties

IUPAC Name

2-(2-iodophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYURQGDMQJTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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